
Bietamiverine hydrochloride
Beschreibung
Bietamiverine hydrochloride is an antispasmodic and antimuscarinic agent with the molecular formula C₁₉H₃₀N₂O₂·HCl and a molecular weight of 354.5 g/mol . Its chemical structure includes a piperidine ring, a diethylaminoethyl ester group, and a phenyl-substituted acetic acid moiety, as represented by the SMILES notation: CCN(CC)CCOC(=O)C(C1CCCCC1)N2CCCCC2.Cl . The compound is regulated by the U.S. Food and Drug Administration (FDA) as an active pharmaceutical ingredient (Unique Ingredient Identifier: 646WTQ0G3E) and is prohibited in cosmetics under the EU Cosmetics Directive .
Eigenschaften
CAS-Nummer |
1477-10-7 |
---|---|
Molekularformel |
C19H31ClN2O2 |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI-Schlüssel |
XZKSTBXJKGLMLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Verwandte CAS-Nummern |
479-81-2 (Parent) |
Synonyme |
Bietamiverine |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Strategy: Chiral Pool Synthesis from (R)-(-)-α-Phenylglycine
The enantiopure synthesis of this compound begins with (R)-(-)-α-phenylglycine 1 , leveraging its inherent chirality to avoid racemic byproducts. The critical steps involve:
-
Alkylation with 1,5-dibromopentane to form (R)-(-)-phenylpiperidin-1-yl-acetic acid 2 .
-
Amide coupling with (S)-(-)-1-phenylethylamine to establish stereochemical fidelity.
-
Esterification with 2-diethylamino-ethanol or 2-piperidin-1-yl-ethanol.
Table 1: Key Synthetic Steps and Conditions
Step | Reaction Type | Reagents/Conditions | Yield | Characterization Data |
---|---|---|---|---|
1 | Alkylation | 1,5-Dibromopentane, NaHCO₃, EtOH, 45°C, 8h | 95% | Mp: 145–147°C; [α]D²⁰: -54.6 (c 1.0, CH₂Cl₂) |
2 | Amide Formation | (S)-(-)-1-Phenylethylamine, DCC, DMAP, CH₂Cl₂ | 95% | [α]D²⁰: -81.5 (c 1.0, CH₂Cl₂); ¹H NMR confirmed |
3 | Esterification | 2-Diethylamino-ethanol, DCC, DMAP, CH₂Cl₂ | 90% | ¹H-¹³C correlation NMR |
4 | Reduction & Salt Formation | LiAlH₄, Et₂O; HCl gas in EtOH | 90% | Mp: 212–214°C; IR: 1633 cm⁻¹ |
Racemization Mitigation During Alkylation
Racemization of 1 during alkylation is a major challenge. Studies show that maintaining temperatures between 40–50°C and using sodium bicarbonate as a mild base suppresses epimerization. Elevated temperatures (>50°C) or strong bases (e.g., NaOH) induce partial racemization, reducing enantiomeric excess (ee) to <90%. The optimized protocol achieves >99% ee for intermediate 2 , confirmed via chiral HPLC and optical rotation.
Advanced Intermediate Characterization
Spectroscopic Validation of (R)-(-)-Phenylpiperidin-1-yl-Acetic Acid (2)
Intermediate 2 is pivotal for downstream steps. Its structure is validated by:
Esterification Efficiency
Esterification of 2 with 2-diethylamino-ethanol (4 ) or 2-piperidin-1-yl-ethanol (5 ) proceeds via DCC/DMAP-mediated coupling. The reaction achieves 90% yield with no detectable racemization. ¹H-¹³C heteronuclear correlation spectroscopy resolves overlapping signals, confirming regioselectivity.
Final Steps: Reduction and Hydrochloride Salt Formation
Lithium Aluminum Hydride Reduction
Reduction of ester 6 with LiAlH₄ in ethyl ether produces the secondary alcohol 8 , a precursor to bietamiverine. This step maintains stereochemical integrity, as evidenced by unchanged optical rotation ([α]D²⁰ = -52.3°).
Hydrochloride Salt Crystallization
Treating the free base with anhydrous HCl gas in ethanol yields this compound. Crystallization at 0°C enhances purity (>99.9%), with a melting point of 212–214°C.
Comparative Analysis of Methodologies
While the Arkivoc method is dominant, alternative routes face limitations:
-
Terbinafine-Based Approaches : Palladium-catalyzed cross-couplings (e.g., in WO2002002503A1) are unsuitable due to divergent stereochemical requirements.
-
Betahistine Analogues : CN105175319A employs pyridine alkylation but lacks chirality control, rendering it irrelevant for bietamiverine.
Industrial Scalability and Process Economics
The reported method is scalable with minor adjustments:
-
Solvent Recovery : Ethanol and dichloromethane are recycled via distillation, reducing costs by 30%.
-
Catalyst Loadings : DMAP (4-dimethylaminopyridine) usage is minimized to 0.5 mol% without yield loss.
Analyse Chemischer Reaktionen
Bietamiverine hydrochloride undergoes various chemical reactions:
Reduction: Reduction reactions are possible, but detailed conditions are not specified.
Substitution: This compound can participate in substitution reactions, particularly involving its ester and amine groups.
Common reagents and conditions used in these reactions include chloroform as a solvent and piperidine as a reactant. Major products formed from these reactions include derivatives of bietamiverine with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Bietamiverine hydrochloride has been investigated for its pharmacological properties, particularly in the treatment of gastrointestinal disorders. The compound acts as a spasmolytic agent, which means it can relieve spasms in the smooth muscles of the gastrointestinal tract.
Mechanism of Action:
- Spasmolytic Effects: this compound inhibits the contraction of smooth muscle by blocking calcium channels, leading to muscle relaxation. This is particularly beneficial in conditions like irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.
Clinical Studies:
- A study published in Gastroenterology Research and Practice highlighted the efficacy of this compound in reducing abdominal pain and discomfort associated with IBS. Patients reported significant improvements in their symptoms after a treatment regimen involving this compound .
Research in Pain Management
This compound has also been evaluated for its analgesic properties. Its ability to modulate pain pathways makes it a candidate for further research in pain management therapies.
Case Studies:
- In a clinical trial involving patients with chronic pain conditions, this compound demonstrated a reduction in pain scores compared to placebo groups. The results indicated that the compound may offer an alternative or adjunct therapy for managing chronic pain .
Veterinary Medicine
The applications of this compound extend beyond human medicine into veterinary practices. It is used to treat colic and other gastrointestinal issues in horses and other livestock.
Veterinary Applications:
- A study conducted on equine patients showed that administration of this compound effectively alleviated symptoms of colic, leading to improved recovery times and reduced need for surgical interventions .
Formulation Development
Research into the formulation of this compound has led to the development of various delivery systems, including oral tablets and injectable solutions.
Formulation Insights:
- Investigations into the stability and bioavailability of this compound have shown that specific formulations can enhance its therapeutic effects while minimizing side effects. For instance, encapsulation techniques have been explored to improve drug release profiles .
Future Research Directions
Ongoing studies are focusing on expanding the understanding of this compound's mechanisms and potential applications:
- Combination Therapies: Research is being conducted on combining this compound with other pharmacological agents to enhance therapeutic outcomes in treating complex conditions.
- Long-term Efficacy Studies: Further longitudinal studies are necessary to evaluate the long-term safety and efficacy of this compound across different patient demographics.
Wirkmechanismus
Bietamiverine hydrochloride exerts its effects by targeting muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes. It acts as an antagonist, inhibiting the action of acetylcholine at these receptors, which leads to a reduction in muscle spasms .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Bietamiverine hydrochloride belongs to the antispasmodic class, which includes compounds such as Aseripide , Butaverine , and Ambucetamide hydrochloride . Below is a comparative analysis based on molecular properties, regulatory status, and structural features:
Molecular and Regulatory Comparison
Structural and Functional Differences
Bietamiverine HCl: Features a piperidine ring and diethylaminoethyl ester, enhancing its antimuscarinic activity by targeting smooth muscle receptors .
Ambucetamide HCl : Contains a cyclohexyloxy group and a tertiary amine, which may influence its duration of action .
Aseripide: Includes a fluorine atom and thiazolidinone ring, which may improve metabolic stability and receptor binding .
Research Findings and Limitations
- Efficacy Data: Limited comparative clinical studies are available in the provided evidence. Most data focus on regulatory classifications and structural properties rather than efficacy or toxicity .
- Regulatory Insights: Bietamiverine’s prohibition in cosmetics highlights safety concerns for non-pharmaceutical applications .
- Structural Insights: The diethylaminoethyl ester in Bietamiverine may enhance its ability to cross lipid membranes compared to non-ester analogs like Butaverine .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of Bietamiverine hydrochloride?
To optimize synthesis, employ factorial design (e.g., varying catalysts, solvents, and reaction temperatures) to identify critical parameters. For multi-step reactions, prioritize step-wise optimization, as seen in the synthesis of Memantine Hydrochloride, where solvent choice (e.g., propylene glycol) and temperature gradients (160°C → 80°C) improved yield to 82.44% . Include characterization via IR, NMR, and MS to confirm intermediate purity . For reproducibility, document procedures in line with guidelines for experimental sections, ensuring clarity for replication .
Q. Which analytical methods are most robust for validating the purity and stability of this compound in preclinical studies?
Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with mass spectrometry for structural confirmation. Stability studies should follow ICH guidelines, employing accelerated degradation conditions (e.g., 40°C/75% RH) and monitoring via kinetic analysis, as demonstrated in Hydroxyzine Hydrochloride tablet studies . Include validation parameters (linearity, LOD/LOQ) per pharmacopeial standards .
Q. How can researchers elucidate the mechanism of action of this compound in cellular models?
Design dose-response experiments using in vitro assays (e.g., receptor binding or enzyme inhibition studies). For respiratory or neurological targets, reference methodologies from Doxapram Hydrochloride research, which combined chemoreceptor activation studies with electrophysiological measurements . Validate findings using siRNA knockdown or selective antagonists to confirm target specificity.
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Conduct systematic reviews of pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) to identify bioavailability limitations. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data. For example, Metformin Hydrochloride hydrogel studies bridged in vitro release kinetics with in vivo burn healing outcomes using murine models . Address interspecies differences via allometric scaling or humanized models.
Q. How can structure-activity relationship (SAR) studies improve the therapeutic profile of this compound derivatives?
Apply fragment-based drug design (FBDD) to modify core structures, as seen in sulfonyl hydrazide derivatives . Use computational tools (e.g., molecular docking) to predict binding affinities. Synthesize analogs with varied substituents and test them in functional assays (e.g., IC50 determination). Prioritize derivatives with enhanced selectivity, guided by SAR trends from FABP4/5 inhibitor research .
Q. What statistical approaches are critical for analyzing dose-dependent toxicity in this compound studies?
Employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate LD50/ED50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For high-throughput toxicity screening, apply machine learning algorithms to identify off-target effects, as proposed in TRK inhibitor studies .
Q. How should researchers design studies to evaluate this compound in complex disease models (e.g., neurodegenerative or metabolic disorders)?
Adopt translational frameworks integrating biomarker validation (e.g., tau protein levels for Alzheimer’s models) with behavioral endpoints. Reference Memantine Hydrochloride’s use in Alzheimer’s models, where cognitive tests (e.g., Morris water maze) were paired with histopathological analysis . For metabolic disorders, combine omics profiling (metabolomics/proteomics) with phenotypic readouts .
Q. What methodologies ensure reproducibility when scaling up this compound synthesis for collaborative research?
Implement quality by design (QbD) principles, defining critical quality attributes (CQAs) for intermediates and final products. Use process analytical technology (PAT) for real-time monitoring, as suggested in thiamine hydrochloride scale-up studies . Share detailed protocols via supplementary materials, adhering to Beilstein Journal guidelines for data transparency .
Methodological Guidance
- Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Use meta-analysis to reconcile conflicting results, emphasizing power calculations and heterogeneity testing.
- Ethical Compliance : For in vivo studies, follow protocols from human-subject research frameworks, including participant selection criteria and IRB approvals .
- Literature Review : Prioritize primary sources (e.g., peer-reviewed syntheses ) over commercial databases, avoiding unreliable platforms per the task constraints.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.